molecular formula C9H12N2O2S B2885942 1-(Thiazol-2-yl)piperidine-4-carboxylic acid CAS No. 874623-60-6

1-(Thiazol-2-yl)piperidine-4-carboxylic acid

Cat. No.: B2885942
CAS No.: 874623-60-6
M. Wt: 212.27
InChI Key: RBLAPOMCQIFXCT-UHFFFAOYSA-N
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Description

The compound 1-(Thiazol-2-yl)piperidine-4-carboxylic acid belongs to a class of piperidine derivatives functionalized with heterocyclic substituents.

Properties

IUPAC Name

1-(1,3-thiazol-2-yl)piperidine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2S/c12-8(13)7-1-4-11(5-2-7)9-10-3-6-14-9/h3,6-7H,1-2,4-5H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBLAPOMCQIFXCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)O)C2=NC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

874623-60-6
Record name 1-(1,3-thiazol-2-yl)piperidine-4-carboxylic acid
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Chemical Reactions Analysis

1-(Thiazol-2-yl)piperidine-4-carboxylic acid undergoes various chemical reactions, including:

Scientific Research Applications

1-(Thiazol-2-yl)piperidine-4-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-(Thiazol-2-yl)piperidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key structural and physicochemical differences between the target compound and its analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS RN Key Substituents/Features Source
1-(4-methyl-1,3-thiazol-2-yl)piperidine-4-carboxylic acid C₁₀H₁₄N₂O₂S 226.3 953720-57-5 4-methyl-thiazole
1-[5-(Trifluoromethyl)-2-pyridyl]piperidine-4-carboxylic acid C₁₂H₁₃F₃N₂O₂ 274.23 406476-31-1 Pyridine with 5-CF₃ substituent
1-[4-Cyano-2-(2-thienyl)-1,3-oxazol-5-yl]piperidine-4-carboxylic acid C₁₄H₁₃N₃O₃S 303.34 1105195-76-3 Oxazole, cyano, thienyl
1-(Ethoxycarbonyl)piperidine-4-carboxylic acid C₉H₁₅NO₄ 201.22 - Ethoxycarbonyl ester
1-(Benzo[d]thiazol-2-yl)piperidine-3-carboxylic acid C₁₃H₁₄N₂O₂S 270.33 953733-14-7 Benzothiazole, piperidine-3-carboxylic acid
Avatrombopag (Thrombopoietin Receptor Agonist Core Structure) C₂₉H₃₄Cl₂N₆O₃S₂ 649.65 - Chlorothiophene, cyclohexylpiperazine, thiazole
Key Observations:
  • Substituent Effects: The 4-methyl-thiazole in the target compound enhances lipophilicity compared to the oxazole derivative (C14H13N3O3S), which has a polar cyano group . The ethoxycarbonyl group in C9H15NO4 acts as a prodrug moiety, which can be hydrolyzed to the active carboxylic acid form in vivo .
  • Biological Relevance: Avatrombopag () is a clinically approved thrombopoietin receptor agonist. The benzothiazole derivative (CAS: 953733-14-7) differs in the position of the carboxylic acid (piperidine-3- vs. 4-), which may alter its interaction with biological targets .

Research Findings and Trends

  • Lipophilicity vs. Solubility: Methyl and trifluoromethyl groups improve membrane permeability but may reduce aqueous solubility. In contrast, cyano and carboxylic acid groups enhance solubility .
  • Metabolic Stability : Fluorinated derivatives (e.g., C12H13F3N2O2) exhibit prolonged half-lives due to resistance to oxidative metabolism .
  • Target Selectivity : Avatrombopag’s thiazole-thiophene motif demonstrates how heterocyclic diversity can fine-tune receptor affinity .

Biological Activity

1-(Thiazol-2-yl)piperidine-4-carboxylic acid is a compound of significant interest in pharmaceutical research due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C9H12N2O2SC_9H_{12}N_2O_2S and a molecular weight of 212.27 g/mol. Its structure includes a piperidine ring substituted with a thiazole group and a carboxylic acid functional group, enhancing its solubility and reactivity in biological systems.

Antimicrobial Properties

This compound exhibits notable antimicrobial activity against various pathogens. Research indicates that compounds containing thiazole moieties are often effective against bacteria and fungi. For instance, studies have shown that derivatives of this compound can inhibit the growth of specific microbial strains, suggesting its potential as an antimicrobial agent.

Anti-inflammatory Effects

The compound also demonstrates anti-inflammatory properties . It has been shown to modulate pathways involved in inflammation, potentially by interacting with specific receptors related to inflammatory responses. This mechanism may offer therapeutic avenues for treating inflammatory diseases.

Anticonvulsant Activity

Recent studies have highlighted the anticonvulsant potential of thiazole derivatives, including this compound. For example, related compounds have exhibited significant activity in seizure models, indicating that this class of compounds could be developed further for managing epilepsy and other seizure disorders .

The biological activity of this compound is largely attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The thiazole ring may inhibit key enzymes involved in microbial metabolism or inflammatory pathways.
  • Receptor Modulation : The compound may bind to receptors associated with pain and inflammation, altering their activity and leading to therapeutic effects .

Case Studies

Several studies have explored the biological activities of this compound:

  • Antimicrobial Efficacy : A study demonstrated that thiazole derivatives significantly inhibited the growth of Gram-positive and Gram-negative bacteria, suggesting broad-spectrum antimicrobial potential.
  • Anti-inflammatory Studies : In vitro assays indicated that the compound reduced pro-inflammatory cytokine levels in cell cultures, supporting its role in inflammation modulation.
  • Anticonvulsant Testing : In animal models, compounds similar to this compound displayed protective effects against induced seizures, with effective doses lower than those required for standard anticonvulsants .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

Compound NameAntimicrobial ActivityAnti-inflammatory ActivityAnticonvulsant Activity
This compoundModerateSignificantHigh
1-(2-Thiazolyl)piperidineLowModerateModerate
4-MethylpiperidineNoneLowLow

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